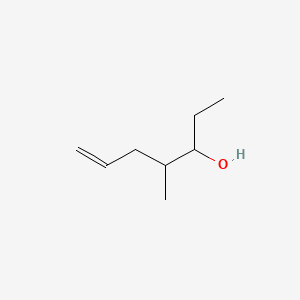

4-Methyl-6-hepten-3-ol

CAS No.: 53907-71-4

Cat. No.: VC18674271

Molecular Formula: C8H16O

Molecular Weight: 128.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53907-71-4 |

|---|---|

| Molecular Formula | C8H16O |

| Molecular Weight | 128.21 g/mol |

| IUPAC Name | 4-methylhept-6-en-3-ol |

| Standard InChI | InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h4,7-9H,1,5-6H2,2-3H3 |

| Standard InChI Key | QMMJAABEFZXPBD-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C(C)CC=C)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Methyl-6-hepten-3-ol belongs to the family of alkenols, featuring a hydroxyl group (-OH) at the third carbon and a double bond between the sixth and seventh carbons. Its IUPAC name, 4-methyl-6-hepten-3-ol, reflects this arrangement. The compound’s structure is represented by the SMILES notation , which encodes the methyl branch, hydroxyl group, and double bond positions .

Table 1: Key Identifiers of 4-Methyl-6-hepten-3-ol

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 53907-71-4 | |

| Molecular Formula | ||

| Molecular Weight | 128.21 g/mol | |

| InChIKey | QMMJAABEFZXPBD-UHFFFAOYSA-N |

The compound’s stereochemistry remains underexplored in the literature, though computational models suggest potential enantiomeric forms due to the chiral center at the third carbon .

Synthesis and Reaction Pathways

Reduction of Ketone Precursors

A seminal synthesis route involves the reduction of 4-methyl-6-hepten-3-one using lithium aluminum hydride () in diethyl ether. This method, reported by Ahlquist et al. in 1959, proceeds via nucleophilic attack on the carbonyl group, yielding the secondary alcohol with high selectivity . While the exact yield is unspecified in available records, the reaction’s efficiency is attributed to the strong reducing power of , which facilitates complete conversion under anhydrous conditions .

Reaction Scheme:

Alternative Synthetic Approaches

Modern methodologies may employ catalytic hydrogenation or enzymatic reduction, though these remain undocumented in peer-reviewed studies. The absence of recent synthesis reports highlights a gap in contemporary research on this compound.

Physical and Chemical Properties

Spectroscopic Characterization

The NIST Chemistry WebBook provides a mass spectrum (electron ionization) of 4-methyl-6-hepten-3-ol, revealing a base peak at 71 corresponding to the fragmentation of the allylic C-O bond . Additional peaks at 55 and 41 suggest cleavage of the carbon chain adjacent to the double bond .

Comparative Analysis with Structural Isomers

The distinction between 4-methyl-6-hepten-3-ol and its positional isomer, 4-methyl-4-hepten-3-ol (CAS 81280-12-8), is critical. The latter features a double bond between the fourth and fifth carbons, altering its reactivity and physical properties. For instance, 4-methyl-4-hepten-3-ol has a documented flash point of 59°C, whereas no such data exists for the 6-hepten isomer .

Future Research Directions

-

Stereochemical Studies: Resolution of enantiomers via chiral chromatography or asymmetric synthesis.

-

Thermodynamic Profiling: Measurement of vapor pressure, enthalpy of combustion, and solubility parameters.

-

Application Trials: Evaluation in fragrance formulations or polymer chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume